Cas no 2481-53-0 (4-(3-fluorophenyl)-3-buten-2-one)
2481-53-0 structure
Product Name:4-(3-fluorophenyl)-3-buten-2-one
Numero CAS:2481-53-0
MF:C10H9FO
MW:164.176266431808
CID:1418422
PubChem ID:23269545
Update Time:2025-04-20
4-(3-fluorophenyl)-3-buten-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(3-fluorophenyl)-3-buten-2-one
- 3,3-dimethyl-1-methylsulfanyl-butan-2-one oxime
- 1-(methylthio)methyl-2,2-dimethyl propionaldoxime
- 3,3-dimethyl-1-methylthio-2-butane oxime
- 3,3-Dimethyl-1-methylthio-2-butanone oxime
- LS-46727
- EINECS 254-344-3
- 3,3-Dimethyl-1-(methylthio)butan-2-one oxime
- 4-(3-fluoro-phenyl)-but-3-en-2-one
- 2-BUTANONE, 3,3-DIMETHYL-1-(METHYLTHIO)-, OXIME
- BRN 2039406
- 1-(m-Fluorophenyl)-1-buten-3-on
- AC1O74M8
- 3,3-dimethyl-1-methylsulfanyl-butan-2-one oxime; 1-(methylthio)methyl-2,2-dimethyl propionaldoxime; 3,3-dimethyl-1-methylthio-2-butane oxime; 3,3-Dimethyl-1-methylthio-2-butanone oxime; LS-46727; EINECS 254-344-3; 3,3-Dimethyl-1-(methylthio)butan-2-one oxime; 4-(3-fluoro-phenyl)-but-3-en-2-one; 2-BUTANONE, 3,3-DIMETHYL-1-(METHYLTHIO)-, OXIME; BRN 2039406; 1-(m-Fluorophenyl)-1-buten-3-on; AC1O74M8;
- EN300-1846749
- (E)-4-(3-fluorophenyl)but-3-en-2-one
- 38675-91-1
- 3-Buten-2-one,4-(3-fluorophenyl)-
- DTXSID50876252
- SCHEMBL455051
- 2481-53-0
- AKOS013590194
- 4-(3-fluorophenyl)but-3-en-2-one
- HMPIVEBXKYNVET-AATRIKPKSA-N
- CHEMBL73146
- SCHEMBL455052
-
- Inchi: 1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+
- Chiave InChI: HMPIVEBXKYNVET-AATRIKPKSA-N
- Sorrisi: FC1=CC=CC(/C=C/C(C)=O)=C1
Proprietà calcolate
- Massa esatta: 164.06377
- Massa monoisotopica: 164.063743068g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- Densità: 1.107
- Punto di ebollizione: 259.929°C at 760 mmHg
- Punto di infiammabilità: 104.41°C
- Indice di rifrazione: 1.544
- PSA: 17.07
- LogP: 2.42790
4-(3-fluorophenyl)-3-buten-2-one Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
2481-53-0 (4-(3-fluorophenyl)-3-buten-2-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti